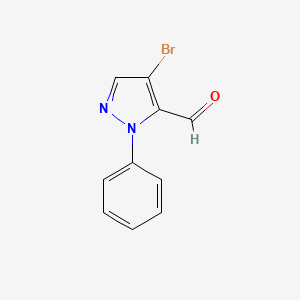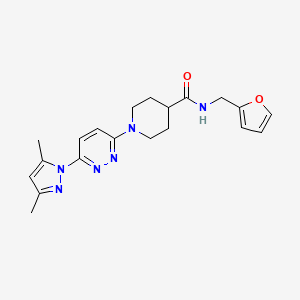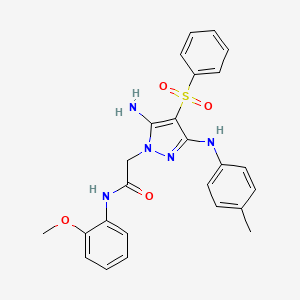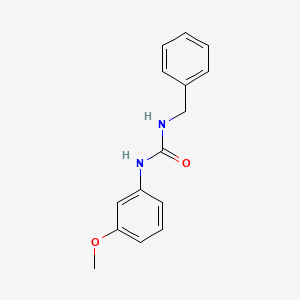![molecular formula C17H13Cl2NO2S2 B2966307 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole CAS No. 672951-35-8](/img/structure/B2966307.png)
4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole” is a chemical compound with the molecular formula C17H13Cl2NO2S2. It has an average mass of 398.327 Da and a mono-isotopic mass of 396.976471 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a dichloro-ethylsulfonyl phenyl group and a phenyl group .Chemical Reactions Analysis
Thiazole derivatives, such as “this compound”, can participate in a variety of chemical reactions. These include donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One of the primary research applications of this compound and its derivatives involves their synthesis and structural analysis. For instance, a study presented a convenient synthetic approach for derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, highlighting the importance of such compounds in preparing thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system (S. V. Slivchuk, V. Brovarets, & B. S. Drach, 2008). Another research focused on biomolecular docking, synthesis, crystal structure, and bioassay studies of related tetrazole compounds, showcasing their molecular structures determined using X-ray crystallography and the molecular docking studies to understand their interaction within the active site of enzymes (Baker Jawabrah Al-Hourani et al., 2020).
Catalytic Applications
Research has also explored the catalytic applications of related compounds. For example, 1,3,5-Tris(hydrogensulfato) benzene was used as an efficient catalyst for synthesizing derivatives, emphasizing the method's advantages such as excellent yields and eco-friendly reaction conditions (Z. Karimi-Jaberi et al., 2012).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the antimicrobial and anticancer activities of thiazole derivatives. For instance, novel thiazoles incorporated with a phenylsulfonyl group were synthesized and showed promising antimicrobial activity, with some derivatives exceeding the activity of reference drugs. Additionally, their anticancer activities were investigated, revealing good activity against specific cancer cell lines (M. Shaaban, T. Farghaly, & Amani M. R. Alsaedi, 2020). Another study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, showing promising results (E. Darwish et al., 2014).
Photophysical Properties
The photophysical properties of thiazoles with sulfur-containing functional groups were determined, elucidating the effects of these groups on the electronic structures of the thiazoles through DFT calculations. This research underscores the importance of fluorescent molecules in various applications, including sensing hazardous compounds and in biomolecular sciences (T. Murai, Hidenori Furukawa, & K. Yamaguchi, 2018).
Propriétés
IUPAC Name |
4-(2,3-dichloro-4-ethylsulfonylphenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S2/c1-2-24(21,22)14-9-8-12(15(18)16(14)19)13-10-23-17(20-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTQIAQYQMZDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966226.png)

![(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2966228.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2966231.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)

![5-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2966237.png)

![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)



